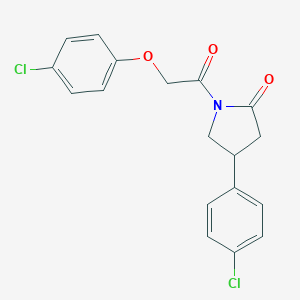
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone, also known as CPAC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPAC belongs to the class of pyrrolidinone compounds and has shown promising results in various research studies. In
作用機序
The exact mechanism of action of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone is not fully understood. However, it has been proposed that 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that play a role in inflammation. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
生化学的および生理学的効果
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in lab experiments is its low toxicity. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have low toxicity in animal studies, which makes it a potentially safe compound for use in humans. However, one of the limitations of using 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone. One area of research could focus on optimizing the synthesis method of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone to improve its yield and purity. Another area of research could focus on developing new formulations of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone that improve its solubility and bioavailability. Additionally, future research could explore the potential use of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in combination with other drugs for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone and its potential therapeutic applications.
合成法
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone can be synthesized using a multistep reaction process. The first step involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone. The second step involves the reaction of 4-chloroacetophenone with pyrrolidine to form 4-(4-chlorophenyl)-2-pyrrolidinone. Finally, the third step involves the reaction of 4-(4-chlorophenyl)-2-pyrrolidinone with 4-chlorophenoxyacetic acid to form 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone.
科学的研究の応用
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have antimicrobial properties and has been studied for its potential use in treating bacterial infections.
特性
CAS番号 |
137427-80-6 |
|---|---|
製品名 |
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone |
分子式 |
C18H15Cl2NO3 |
分子量 |
364.2 g/mol |
IUPAC名 |
1-[2-(4-chlorophenoxy)acetyl]-4-(4-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H15Cl2NO3/c19-14-3-1-12(2-4-14)13-9-17(22)21(10-13)18(23)11-24-16-7-5-15(20)6-8-16/h1-8,13H,9-11H2 |
InChIキー |
PYFVQSXJADVFPM-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
正規SMILES |
C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
同義語 |
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



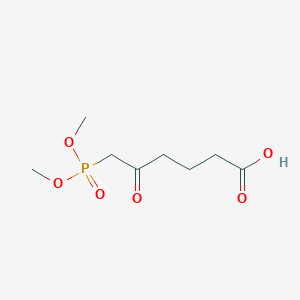
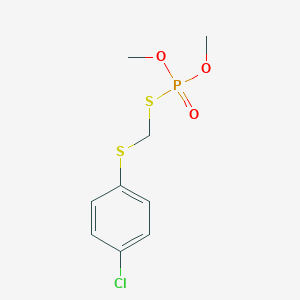
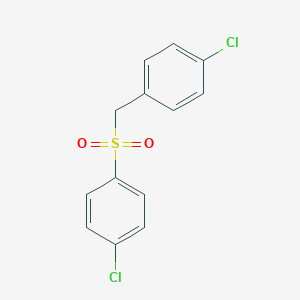
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
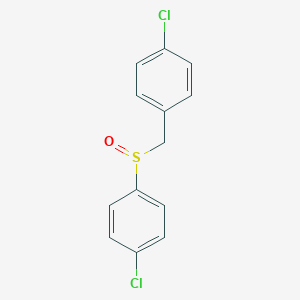
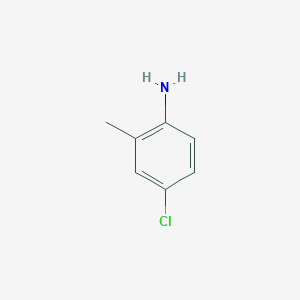
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
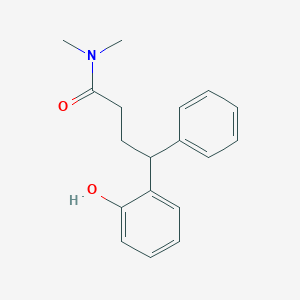
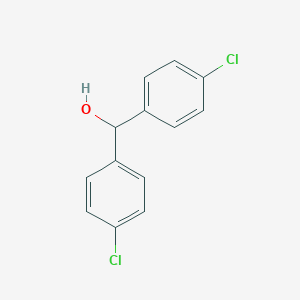
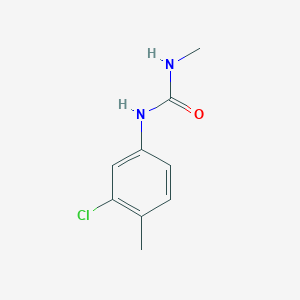
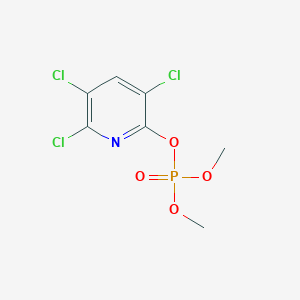
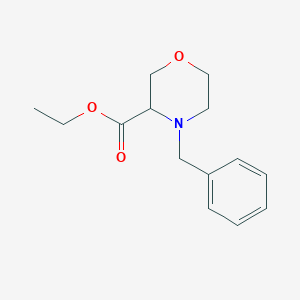

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)